Benzo[b]thiophene-3-methanol, 7-chloro-
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Overview
Description
Scientific Research Applications
Antimicrobial Agent
Benzo[b]thiophene derivatives have been studied for their antimicrobial properties. Specifically, compounds like 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene have shown high antibacterial activity against Staphylococcus aureus . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be a potential candidate for developing new antimicrobial drugs.
Antifungal Applications
The antifungal potential of benzo[b]thiophene compounds has been recognized, with some derivatives displaying effectiveness against fungal diseases . This indicates that 7-chloro-benzo[b]thiophene-3-methanol may serve as a starting point for synthesizing antifungal agents.
Anti-Cancer Properties
Thiophene derivatives are known to possess anti-cancer properties. The presence of a thiophene nucleus in drugs like Raloxifene , used for breast cancer treatment, highlights the therapeutic importance of this class of compounds in oncology .
Antioxidant Activity
Some benzothiophene derivatives have demonstrated significant antioxidant capacities, surpassing those of known antioxidants like trolox . This suggests that 7-chloro-benzo[b]thiophene-3-methanol could be explored for its antioxidant properties, potentially contributing to the management of oxidative stress-related diseases.
Anti-Inflammatory Uses
Thiophene and its derivatives have been reported to exhibit anti-inflammatory effects . This opens up research avenues for 7-chloro-benzo[b]thiophene-3-methanol in the development of anti-inflammatory medications.
Kinase Inhibition
Thiophene derivatives have been identified as kinase inhibitors, which are crucial in the regulation of cell functions and signaling pathways . This property can be harnessed in the design of targeted therapies for various diseases, including cancer.
Estrogen Receptor Modulation
Compounds containing a thiophene nucleus have been used to modulate estrogen receptors, which is significant in the treatment of diseases like osteoporosis and breast cancer .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives have applications in material science due to their electronic properties. They can be used in the development of organic semiconductors and conducting polymers .
Mechanism of Action
Target of Action
Benzo[b]thiophene-3-methanol, 7-chloro-, also known as (7-Chloro-1-benzothiophen-3-yl)methanol, is an impurity of Sertaconazole , an imidazole antifungal agent
Mode of Action
It is known that benzo[b]thiophene derivatives have potential anticancer effects . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Biochemical Pathways
It is known that benzo[b]thiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides . This suggests that the compound may interact with biochemical pathways involving these substances.
Result of Action
It is known that benzo[b]thiophene derivatives have potential anticancer effects .
Action Environment
It is known that the synthesis of benzo[b]thiophene derivatives involves a one-step intermolecular process , suggesting that the reaction conditions could potentially influence the compound’s action.
properties
IUPAC Name |
(7-chloro-1-benzothiophen-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBEHOZYXSGHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-methanol, 7-chloro- |
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